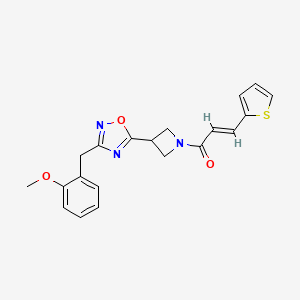

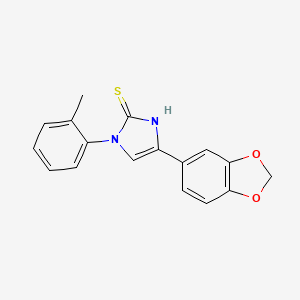

![molecular formula C13H16N2O2 B2693516 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one CAS No. 483286-64-2](/img/structure/B2693516.png)

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one” is a cell-permeable, specific, sensitive, fast-responsive fluorescent turn-on H₂S probe . It monitors endogenous [H₂S] in live cells by two-photon imaging . It is also known as Hydrogen Sulfide Fluorescent Probe, P3, Probe P3 .

Molecular Structure Analysis

The molecular formula of this compound is C13H16N2O2 . This indicates that it contains 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 232.28 .Physical And Chemical Properties Analysis

The compound is an orange solid . It is cell permeable . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications

Chemical Synthesis and Reactivity 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one and related quinolinone derivatives are of interest due to their chemical reactivity and potential as intermediates in organic synthesis. For instance, quinolinone derivatives have been shown to participate in dipolar cycloaddition reactions, leading to the formation of novel compounds. This reactivity can be exploited in the synthesis of complex organic molecules, including potential pharmaceuticals and materials with unique properties. The synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives via oxazoloquinolinones demonstrates the versatility of quinolinones in organic synthesis, highlighting their role in constructing molecules with antiallergic activity (Suzuki et al., 1977).

Biological Evaluation and Anticancer Activity The design and synthesis of novel quinolinone derivatives for biological evaluation underscore their significance in drug discovery. Compounds derived from quinolinone frameworks, such as benzo[d]thiazolyl substituted-2-quinolone hybrids, have shown promising anticancer and antimicrobial activities. These activities are particularly notable against specific cancer cell lines and bacterial strains, suggesting that quinolinone derivatives could serve as leads for developing new therapeutic agents. The structure-activity relationship (SAR) studies of these compounds provide insights into their mechanism of action and interaction with biological targets, offering a pathway for the optimization of their pharmacological profiles (Bolakatti et al., 2020).

Metal Ion Sensing and Coordination Chemistry Quinolinone derivatives have also found applications in coordination chemistry and as sensors for metal ions. The synthesis of positional isomers of quinoline-based compounds has revealed significant differences in their sensing properties for specific metal ions, such as Al3+ and Zn2+. This ability to discriminate between metal ions based on structural differences highlights the potential of quinolinone derivatives in developing selective and sensitive sensors for environmental monitoring and analytical chemistry. Furthermore, the formation of coordination polymers and discrete molecular complexes with metals underscores the utility of quinolinone derivatives in constructing novel materials with potential applications in catalysis, magnetic materials, and molecular electronics (Hazra et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, (2-Hydroxyethylamino)-2-(hydroxymethyl)-1,3-propanediol, indicates that it may be corrosive to metals, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures including wearing protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-[(2-hydroxyethylamino)methyl]-6-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-2-3-12-10(6-9)7-11(13(17)15-12)8-14-4-5-16/h2-3,6-7,14,16H,4-5,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHJYYJHBGITDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693437.png)

![4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693438.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2693440.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2693444.png)

![1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2693445.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2693453.png)

![(5R)-5-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-3-methyl-2-oxo-1,3-oxazolidine](/img/structure/B2693454.png)

![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2693456.png)